molecular formula C15H24N2 B13957119 1-benzyl-N,N,3-trimethylpiperidin-4-amine

1-benzyl-N,N,3-trimethylpiperidin-4-amine

Cat. No.: B13957119
M. Wt: 232.36 g/mol
InChI Key: KAKCSWWQYPXOFQ-UHFFFAOYSA-N
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Description

1-benzyl-N,N,3-trimethylpiperidin-4-amine is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with benzyl and methyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,N,3-trimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-benzylpiperidin-4-one with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,N,3-trimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced methyl groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-benzyl-N,N,3-trimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N,N,3-trimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N,N,3-dimethylpiperidin-4-amine
  • 1-benzyl-N-methylpiperidin-3-amine
  • 1-benzyl-N,4-dimethylpiperidin-3-amine

Comparison

1-benzyl-N,N,3-trimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring. This substitution can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of an additional methyl group can enhance its lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-N,N,3-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13-11-17(10-9-15(13)16(2)3)12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKCSWWQYPXOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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